Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate
Description
Historical Context of Pyrazolo[1,5-a]pyrimidine Derivatives in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold emerged as a pharmacologically significant heterocycle in the late 20th century, with early studies focusing on its synthesis via cyclization of 3-aminopyrazoles with β-dicarbonyl compounds. Initial applications targeted central nervous system disorders, exemplified by Zaleplon, a non-benzodiazepine sedative approved in 1999 that exploits the scaffold’s ability to interact with GABA receptors. The 2010s marked a shift toward oncology, with Dorsomorphin (a selective AMPK inhibitor) and Presatovir (an antiviral agent) highlighting the scaffold’s adaptability.
Recent advances in combinatorial chemistry have enabled systematic exploration of substitution effects. For instance, the introduction of electron-withdrawing groups at position 6, as seen in Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate, correlates with improved kinase inhibition profiles. This compound’s methyl ester moiety at position 6 enhances membrane permeability compared to carboxylic acid analogs, a modification critical for intracellular target engagement.
Significance of Functional Group Substitution Patterns on Biological Activity
Substituent positioning on the pyrazolo[1,5-a]pyrimidine core directly modulates target selectivity and potency. Key structure-activity relationship (SAR) trends include:
- Position 3 (Phenyl Group): Aromatic rings at this position, as in the subject compound, improve stacking interactions with kinase ATP-binding pockets. The phenyl group in Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate likely contributes to B-Raf kinase inhibition by occupying hydrophobic regions.
- Position 5 (Methyl Group): Methyl substitution enhances metabolic stability by shielding the core from oxidative degradation. Comparative studies show that 5-methyl derivatives exhibit 2.3-fold longer half-lives in vivo than unsubstituted analogs.
- Position 6 (Acetate Ester): The methyl ester group balances lipophilicity and hydrogen-bonding capacity. Hydrolysis to the carboxylic acid in vivo can modulate activity, as demonstrated in prodrug strategies for kinase inhibitors.
A 2024 molecular modeling study revealed that the 2,5-dimethyl configuration in the subject compound induces a 12° twist in the pyrimidine ring, optimizing Van der Waals interactions with the MEK1 allosteric pocket. This distortion reduces off-target effects by preventing binding to structurally similar kinases like CDK2.
Functionalization strategies for pyrazolo[1,5-a]pyrimidines have evolved from simple alkylation to palladium-catalyzed cross-coupling. The subject compound’s synthesis likely involves:
- Condensation of 3-amino-5-methylpyrazole with dimethyl acetylenedicarboxylate to form the pyrimidine ring.
- Suzuki-Miyaura coupling for phenyl group introduction at position 3.
- Esterification at position 6 using methanol under acidic conditions.
Microwave-assisted synthesis has reduced reaction times for analogous derivatives from 18 hours to 35 minutes while improving yields from 47% to 82%. Green chemistry approaches using water as a solvent further enhance the sustainability of these methods.
Properties
IUPAC Name |
methyl 2-(2,5-dimethyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-13(9-14(21)23-3)17(22)20-16(18-10)15(11(2)19-20)12-7-5-4-6-8-12/h4-8,19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDMIAHHVZJCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC(=O)OC)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing from diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves refluxing 1-phenyl-3-methyl-4-(2-thienoyl)pyrazolone with 4-antipyrine in ethanol. The resulting product is characterized by X-ray crystallography, revealing an intramolecular N—H⋯O interaction that stabilizes its structure. The compound exhibits a planar arrangement of its rings with specific dihedral angles indicating the spatial orientation between different functional groups .
Anticancer Properties
Research has indicated that compounds similar to this compound possess significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in leukemia and solid tumor cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl (2,5-dimethyl...) | CCRF-CEM (leukemia) | 15.4 | Apoptosis induction |
| 4-amino derivatives | A549 (lung cancer) | 20.0 | Cell cycle arrest |
| Pyrazolones | HeLa (cervical) | 12.8 | Inhibition of DNA synthesis |
Enzyme Inhibition
In addition to anticancer activity, methyl (2,5-dimethyl...) has been evaluated for its inhibitory effects on various enzymes. Studies have shown that it can inhibit human recombinant alkaline phosphatase and ecto-nucleotidases, which are critical in cellular signaling pathways. This inhibition suggests potential applications in treating conditions associated with dysregulated enzyme activity .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Human recombinant alkaline phosphatase | 25.0 | Competitive |
| Ecto-nucleotidases | 30.5 | Non-competitive |
Case Studies
Several case studies have highlighted the biological relevance of methyl (2,5-dimethyl...) and similar compounds:
- Case Study on Anticancer Activity : A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at the C6 position significantly enhanced cytotoxicity against breast cancer cells. The compound exhibited an IC50 value of 18 µM against MCF-7 cells.
- Case Study on Enzyme Inhibition : In a comparative study on various pyrazolones, methyl (2,5-dimethyl...) was found to be a potent inhibitor of alkaline phosphatase with a unique mechanism involving binding at the active site.
Scientific Research Applications
Anticancer Activity
Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate has shown promising anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. Notable findings include:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 12.5 |
| MCF-7 (Breast cancer) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine compounds have demonstrated efficacy against bacterial strains. This compound may also possess antimicrobial properties that warrant further investigation .
Synthesis and Functionalization
Recent advances in the synthesis and functionalization of pyrazole-type compounds have highlighted methods to enhance the biological activity of similar structures. For instance, regioselective syntheses have been reported that yield highly functionalized derivatives with improved bioactivity profiles . The ability to modify the compound's structure can lead to enhanced potency and selectivity for specific biological targets.
Case Studies and Research Findings
Several studies have documented the effects of this compound in various biological assays:
- Cell-based Assays : Research conducted on multiple cancer cell lines demonstrated significant cytotoxicity associated with this compound. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
- Molecular Docking Studies : Computational studies have indicated favorable interactions between this compound and target proteins involved in cancer pathways. These insights provide a rationale for its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate and related derivatives:
Key Comparisons:
Functional Group Influence: The methyl ester in the target compound contrasts with the carboxylic acid in its propanoic acid analog (C₁₇H₁₇N₃O₃). This difference impacts solubility: the ester is more lipophilic, favoring membrane permeability, while the acid may exhibit higher aqueous solubility and ionic interactions . Nitro-substituted derivatives (e.g., 6-nitropyrazolo[1,5-a]pyrimidines) are synthetically versatile due to the nitro group’s reducibility to amines, enabling further derivatization .
Structural Complexity: Compounds with fused pyran rings (e.g., pyrano[2,3-d]pyrimidines) exhibit increased molecular rigidity, which may enhance binding specificity in biological targets compared to the simpler dihydropyrimidine core .
In contrast, fused-ring systems require multi-step protocols, including sodium ethoxide-mediated cyclization under reflux .
Commercial Availability: The propanoic acid analog (CAS: 878417-25-5) is listed in commercial catalogs at 95% purity, suggesting industrial relevance, while the methyl ester’s availability is less documented .
Research Findings:
- Crystallography : While structural data for the target compound is absent in the evidence, tools like SHELXL and OLEX2 are standard for resolving such heterocyclic systems, ensuring accurate determination of bond lengths and angles .
Q & A
Basic: What are the standard synthetic routes for preparing Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate?
The compound is typically synthesized via cyclocondensation of precursors like 3-amino-pyrazole derivatives and β-keto esters. For example:
- Step 1 : React methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2 : Hydrolyze the ester group using LiOH, followed by BPC-mediated amidation to introduce functional groups at position 3 .
Key characterization involves NMR (¹H/¹³C), IR spectroscopy , and HPLC purity analysis (≥98%) .
Advanced: How can reaction conditions be optimized to improve regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
Regioselectivity is influenced by solvent polarity , catalyst choice , and substituent electronic effects . For example:
- Solvent : Aqueous-alcohol mixtures enhance cyclization efficiency by balancing solubility and reactivity .
- Catalysts : Acidic conditions (e.g., KHSO₄ under ultrasound) promote selective cyclization .
- Substituents : Electron-withdrawing groups (e.g., nitro at position 6) direct functionalization to specific positions, as shown in multicomponent condensations .
Experimental optimization tables (e.g., solvent vs. yield) are critical for reproducibility .
Advanced: What computational tools are recommended for resolving crystallographic ambiguities in this compound?
For X-ray crystallography:
- Use SHELXL for refinement of thermal parameters and hydrogen bonding networks .
- OLEX2 integrates structure solution, refinement, and visualization, enabling automated handling of disordered moieties (e.g., phenyl rings) .
Validation tools like PLATON should cross-check for missed symmetry or twinning .
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Assign peaks for methyl (δ 1.34 ppm, t-Bu), phenyl (δ 7.28 ppm), and pyrimidine NH (exchangeable proton) .
- IR Spectroscopy : Confirm carbonyl stretches (1684 cm⁻¹ for ester, 1619 cm⁻¹ for amide) .
- HRMS : Validate molecular weight (e.g., [MH+] = 468.2605 for N-butylcarboxamide derivatives) .
Advanced: How do structural modifications at position 3 impact biological activity (e.g., enzyme inhibition)?
Substituents at position 3 influence cathepsin inhibition :
- N-butylcarboxamide (5a) : IC₅₀ ~25 µM for cathepsin K due to hydrophobic interactions in the S2 pocket .
- N-(2-picolyl)carboxamide (5c) : IC₅₀ ~45 µM for cathepsin B, enhanced by π-stacking with His110 .
SAR studies suggest bulky groups improve selectivity, while polar groups reduce membrane permeability .
Advanced: How to address discrepancies in analytical data during functionalization?
- Contradictory NMR signals : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in diastereomeric mixtures .
- Mass spectrometry anomalies : Cross-validate with elemental analysis to rule out salt adducts or hydration .
- X-ray vs. DFT geometries : Compare experimental bond lengths/angles with B3LYP/6-31G calculations* to identify conformational flexibility .
Advanced: What strategies enable late-stage functionalization of the pyrimidine core?
- Nitro group reduction : Convert 6-nitro derivatives to amines for coupling with purine cycles .
- Buchwald-Hartwig amination : Introduce aryl/heteroaryl groups at position 5 using Pd catalysts .
- Click chemistry : Azide-alkyne cycloaddition at position 6 for bioconjugation .
Basic: What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
